molecular formula C19H19N3O3 B10987466 2-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzamide

2-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzamide

Cat. No.: B10987466
M. Wt: 337.4 g/mol
InChI Key: PJWLWNQOKBZPKY-UHFFFAOYSA-N
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Description

2-METHOXY-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BENZAMIDE is a complex organic compound that features a benzimidazole core, a tetrahydrofuran ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The tetrahydrofuran ring can be introduced via a cyclization reaction, often using acid or base catalysis. The methoxybenzamide group is then attached through an amide coupling reaction, typically using reagents like EDCI or DCC in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-METHOXY-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of 2-METHOXY-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BENZAMIDE is not fully understood, but it is believed to interact with specific molecular targets in cells. The benzimidazole core is known to bind to various enzymes and receptors, potentially modulating their activity. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, while the methoxybenzamide group could contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties.

    Tetrahydrofuran derivatives: Often used in pharmaceuticals and as solvents due to their stability and solubility properties.

    Methoxybenzamide derivatives: Investigated for their potential as anti-inflammatory and analgesic agents

Uniqueness

2-METHOXY-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BENZAMIDE is unique due to its combination of these three functional groups, which may confer a unique set of chemical and biological properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-methoxy-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C19H19N3O3/c1-24-16-6-3-2-5-13(16)19(23)20-12-8-9-14-15(11-12)22-18(21-14)17-7-4-10-25-17/h2-3,5-6,8-9,11,17H,4,7,10H2,1H3,(H,20,23)(H,21,22)

InChI Key

PJWLWNQOKBZPKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4

Origin of Product

United States

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